molecular formula C29H33ClN6O2S B12390099 6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride

Cat. No.: B12390099
M. Wt: 565.1 g/mol
InChI Key: NBJAMBGZIVNPIP-UHFFFAOYSA-N
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Description

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole core, the spiro[3.5]nonane structure, and the pyrimidin-2-one moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.

    Spiro compounds: These compounds feature a spirocyclic structure similar to the spiro[3.5]nonane moiety in the target compound.

    Pyrimidin-2-ones: These compounds share the pyrimidin-2-one core and are studied for their biological activities.

Uniqueness

The uniqueness of 6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride lies in its complex structure, which combines multiple heterocyclic moieties. This complexity may confer unique biological activities and therapeutic potential, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H33ClN6O2S

Molecular Weight

565.1 g/mol

IUPAC Name

6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C29H32N6O2S.ClH/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22;/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37);1H

InChI Key

NBJAMBGZIVNPIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C.Cl

Origin of Product

United States

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